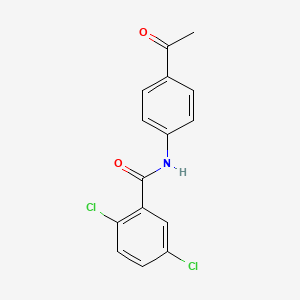
5-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H10ClN3O3 and its molecular weight is 315.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.0410689 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One notable application of oxadiazole derivatives, related to the chemical structure of interest, is in the field of corrosion inhibition. Specifically, synthesized oxadiazole derivatives have been investigated for their efficacy in controlling mild steel dissolution. The derivatives tested showed significant inhibition efficiency, with one achieving up to 96.29% efficiency at certain concentrations and temperatures. This was determined through various techniques including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques. The derivatives' adsorption on steel surfaces was found to follow the Langmuir adsorption isotherm, suggesting a potential application in protecting infrastructure against corrosion (Kalia et al., 2020).
Antimicrobial Activity
Another important application is in the domain of antimicrobial activity. Oxadiazole derivatives have demonstrated valuable biological effects, including cytotoxic, antibacterial, antifungal, and anti-tubercular activities. The synthesis of these compounds involves various procedures, leading to structures that have been shown to exhibit remarkable antibacterial activities against common pathogens such as Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Inhibitive Effect on Corrosion
Further investigations into substituted oxadiazoles have explored their inhibitive effects on the corrosion of mild steel in hydrochloric acid media. Studies revealed that certain derivatives could effectively suppress corrosion processes by chemisorption on the steel surface, illustrating the potential for these compounds to serve as corrosion inhibitors in industrial applications (Lagrenée et al., 2001).
Cytotoxic and Antimicrobial Properties
Additionally, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial properties. Certain derivatives exhibited significant cytotoxic properties, highlighting their potential as pharmaceutical agents in treating diseases. These compounds have also shown promising antibacterial activities, further supporting their application in developing new antimicrobial drugs (Mutchu et al., 2018).
Discovery of Apoptosis Inducers
Lastly, specific oxadiazole compounds have been discovered as novel apoptosis inducers, with potential as anticancer agents. Through high-throughput screening, compounds have been identified that show activity against several cancer cell lines. This highlights the potential of oxadiazole derivatives in cancer research, offering a pathway to developing new therapies (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-2-3-11(8-13(9)16)15-17-14(18-22-15)10-4-6-12(7-5-10)19(20)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXKVRWGHCUYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![3-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)
![N-PHENYL-N-({N'-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5558556.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide](/img/structure/B5558560.png)
![6-methoxy-3-methyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B5558577.png)
![1-{4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]-2-thienyl}ethanone](/img/structure/B5558583.png)
